1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a dihydropyrimidine ring substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The reaction typically involves the condensation of an aldehyde (such as 3,5-dimethylbenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, and the reaction mixture is heated to reflux for several hours to yield the desired dihydropyrimidine product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, such as Lewis acids, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrimidine derivative.
Reduction: Reduction of the dihydropyrimidine ring can yield tetrahydropyrimidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives.
Reduction: Formation of tetrahydropyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with monoamine oxidase inhibitory activity.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
871504-35-7 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-5-9(2)7-10(6-8)14-4-3-11(15)13-12(14)16/h5-7H,3-4H2,1-2H3,(H,13,15,16) |
InChI Key |
GGROVWVIRROCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCC(=O)NC2=O)C |
Origin of Product |
United States |
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